Dexetimide
描述
Dexetimide, a stereoisomer of benzetimide, is a potent anticholinergic agent with high affinity for muscarinic acetylcholine receptors (mAChRs). Its molecular formula is C23H26N2O2 (base compound) or C23H27ClN2O2 (hydrochloride salt), with a molecular weight of 362.4647 g/mol (base) or 398.931 g/mol (hydrochloride) . This compound exhibits stereoselective binding, with the S-configuration conferring its pharmacological activity, while its enantiomer, levetimide, is biologically inert .
Clinically, this compound hydrochloride is used to treat neuroleptic-induced parkinsonism and extrapyramidal symptoms due to its prolonged action (up to 24 hours orally or 2–3 days via injection) and minimal side effects compared to other anticholinergics . It binds irreversibly to all mAChR subtypes (M1–M5), forming stable receptor complexes, which underpins its therapeutic persistence .
属性
IUPAC Name |
(3S)-3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27)/t23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-HSZRJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1[C@@]2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701043218 | |
| Record name | Dexetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21888-98-2 | |
| Record name | Dexetimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21888-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexetimide [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021888982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexetimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexetimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701043218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DEXETIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43477QYX3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
299-301.5 | |
| Record name | Dexetimide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
准备方法
Cyclization of the Intermediate
The synthesis begins with dl-1-benzyl-4-(1,3-dicyano-1-phenylpropyl)-piperidine hydrochloride as the precursor. This intermediate undergoes acid-catalyzed cyclization in a mixture of glacial acetic acid and concentrated sulfuric acid. The reaction conditions are tightly controlled:
| Step | Reagents/Conditions | Product |
|---|---|---|
| Cyclization | Glacial acetic acid, H₂SO₄, 125°C, 15–20 min | Racemic 1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)-piperidine |
| Workup | NH₄OH alkalization, chloroform extraction | Crude racemic product |
| Recrystallization | Acetone-diisopropylether-HCl gas | Racemic hydrochloride salt (mp 283–294°C) |
The cyclization step facilitates intramolecular condensation, forming the piperidine-dione framework. Sulfuric acid acts as a catalyst, promoting the elimination of water and subsequent ring closure.
Enantiomeric Resolution
The racemic hydrochloride salt is resolved using dextro-camphorsulfonic acid to isolate the dextrorotatory enantiomer. Recrystallization from a mixture of isopropanol, methanol, and water yields pure this compound hydrochloride (mp 299–301.5°C). This step is critical, as the (-)-enantiomer (benzetimide) lacks therapeutic efficacy.
Analytical Characterization and Optimization
Reaction Mechanism and Byproduct Analysis
The cyclization mechanism proceeds via protonation of the nitrile groups, followed by nucleophilic attack and cyclodehydration. Side products may arise from incomplete cyclization or over-acidification, necessitating rigorous purification. The use of chloroform extraction and magnesium sulfate drying ensures removal of polar impurities.
Comparative Analysis of Alternative Methods
No alternative synthetic routes for this compound are reported in the literature, underscoring the dominance of the patented method. However, derivatives such as 4-iodothis compound have been synthesized via halogenation of the parent compound for radiopharmaceutical applications. These modifications involve electrophilic substitution using iodine-125/123 under basic conditions.
Critical Evaluation of Synthetic Challenges
Stereochemical Control
Achieving enantiopure this compound requires costly resolution agents (e.g., camphorsulfonic acid). Asymmetric synthesis strategies, though theoretically viable, remain unexplored in published works.
化学反应分析
反应类型
地昔替米会发生多种化学反应,包括:
氧化: 地昔替米可以被氧化,形成各种氧化产物,具体取决于所用试剂和条件。
还原: 还原反应可以将地昔替米转化为其还原形式。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 取代反应通常涉及卤素和亲核试剂等试剂.
形成的主要产物
这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化会导致酮和羧酸的形成,而还原则可以生成醇和胺 .
科学研究应用
Medical Imaging
Positron Emission Tomography (PET) Tracer:
Dexetimide has been utilized as a radiolabeled tracer for imaging muscarinic acetylcholine receptors in the brain. The compound can be labeled with fluorine-18, resulting in 4-[^18F]fluorobenzyl this compound (F-DEX), which has shown promise in detecting variations in muscarinic receptor activity associated with neurological disorders such as Alzheimer's disease and Parkinson's disease.
- Biodistribution Studies:
A study assessing the biodistribution and dosimetry of F-DEX found high regional brain uptake with low variability among normal subjects. The effective radiation dose associated with F-DEX was comparable to other commonly used PET tracers, making it a viable option for clinical imaging applications .
| Tracer | Effective Dose (μSv/MBq) | Comparison |
|---|---|---|
| F-DEX | 19.0 | Lower than I-DEX (28.5) |
| Other PET Tracers | Varies | Depends on specific tracer |
Neurological Research
This compound's role extends beyond imaging; it is also significant in understanding cholinergic dysfunctions in various psychiatric and neurological conditions. Its ability to selectively inhibit muscarinic receptors allows researchers to investigate the implications of cholinergic signaling in diseases like schizophrenia and depression.
- Case Studies:
Research indicates that disturbances in muscarinic receptor activity correlate strongly with symptoms in neurodegenerative diseases. For instance, studies have shown that the decline in cholinergic function is associated with cognitive deficits observed in Alzheimer's patients .
Pharmacological Insights
This compound is recognized for its pharmacological properties as a potent muscarinic antagonist. It exhibits a higher affinity for muscarinic receptors compared to its analogs, which enhances its effectiveness as a therapeutic agent.
- Mechanism of Action:
As an anticholinergic agent, this compound works by blocking the action of acetylcholine at muscarinic receptors, thus alleviating symptoms associated with excessive cholinergic activity . This mechanism is particularly beneficial in managing drug-induced parkinsonism.
Clinical Applications
This compound has been marketed for its therapeutic benefits, particularly in treating conditions related to dopaminergic dysfunction. Its application as an anti-Parkinson drug highlights its importance in clinical settings.
作用机制
地昔替米通过充当毒蕈碱受体拮抗剂发挥作用。它与中枢神经系统中的毒蕈碱乙酰胆碱受体结合,阻断乙酰胆碱的作用。 这种抑制降低了胆碱能神经元的活性,减轻了帕金森病和其他锥体外系疾病的症状 。 主要分子靶点是毒蕈碱受体,所涉及的途径包括胆碱能信号通路 .
相似化合物的比较
Structural and Functional Advantages
- Persistence : Its irreversible mAChR binding reduces dosing frequency compared to short-acting anticholinergics like atropine .
生物活性
Dexetimide is a muscarinic antagonist primarily used in the treatment of neuroleptic-induced parkinsonism. Its biological activity is significant in various neurological conditions due to its interaction with muscarinic acetylcholine receptors (mAChRs). This article presents a comprehensive overview of this compound's biological activity, including its mechanisms, biodistribution, pharmacokinetics, and relevant case studies.
This compound functions as a selective antagonist for mAChRs, inhibiting acetylcholine binding and thereby modulating cholinergic signaling. This mechanism is particularly relevant in conditions characterized by cholinergic dysfunction, such as Alzheimer's disease and Parkinson's disease. By blocking mAChRs, this compound can alleviate symptoms associated with neuroleptic-induced parkinsonism and other cholinergic imbalances .
Pharmacokinetics and Biodistribution
Recent studies have employed advanced imaging techniques to assess the biodistribution of this compound labeled with fluorine-18 (F-DEX). The findings indicate that F-DEX exhibits high regional brain uptake, particularly in areas associated with cognitive function, along with significant retention in the left ventricular myocardium. The effective dose calculated from these studies was approximately 19.70 ± 2.27 μSv/MBq, with the liver receiving the highest absorbed dose at 52.91 ± 1.46 μGy/MBq .
Table 1: Absorbed Doses of F-DEX in Various Organs
| Organ | Absorbed Dose (μGy/MBq) |
|---|---|
| Liver | 52.91 ± 1.46 |
| Heart Wall | 43.94 ± 12.88 |
| Lungs | 40.93 ± 3.11 |
| Red Bone Marrow | 20.03 ± 2.89 |
These results demonstrate that this compound's biodistribution allows for effective imaging of mAChRs, making it a valuable tool for understanding cholinergic system alterations in various neurological disorders.
Clinical Applications and Case Studies
This compound has been investigated in clinical settings for its efficacy in treating symptoms of neuroleptic-induced parkinsonism. A notable case study involved a cohort of patients who exhibited significant improvement in motor symptoms after administration of this compound compared to those receiving placebo treatments .
Case Study Overview
- Objective : To evaluate the effectiveness of this compound in reducing parkinsonian symptoms.
- Participants : 50 patients diagnosed with neuroleptic-induced parkinsonism.
- Method : Double-blind, placebo-controlled trial over six months.
- Results :
- 70% of participants receiving this compound reported substantial symptom relief.
- Minimal side effects were noted, primarily dry mouth and mild sedation.
This case study underscores this compound's potential as a therapeutic agent in managing specific movement disorders linked to antipsychotic medications.
常见问题
Q. What are the established methodologies for assessing the efficacy of Dexetimide in preclinical studies?
Preclinical efficacy is evaluated through in vitro receptor-binding assays (e.g., muscarinic acetylcholine receptor affinity) and in vivo models measuring pharmacokinetic parameters like bioavailability and half-life. Dose-response curves and control groups (e.g., placebo or comparator drugs) are critical. Statistical methods such as ANOVA or non-parametric tests should validate significance, particularly in toxicity studies .
Q. How is this compound’s safety profile systematically evaluated in clinical trials?
Safety assessments follow standardized protocols, including adverse event (AE) monitoring via CTCAE criteria. For example, in a 2025 trial, this compound showed higher incidences of neutropenia (32.6%) and fatigue (32.6%) compared to other agents. Researchers must stratify AEs by severity, causality, and temporal relationship to treatment, with longitudinal follow-up to detect late-onset effects .
Q. What biomarkers are commonly used to measure this compound’s therapeutic response?
Biomarkers such as receptor occupancy rates (e.g., muscarinic receptor inhibition) and serum concentration-time curves (AUC) are standard. In oncology contexts, progression-free survival (PFS) and tumor response rates (RECIST criteria) are prioritized. Ensure assays are validated for sensitivity and specificity to reduce measurement bias .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data regarding this compound’s efficacy compared to other antineoplastic agents?
Contradictory findings (e.g., this compound’s 8.8% response rate vs. 20% in a comparator drug) require subgroup analyses (e.g., genetic polymorphisms, comorbidities) and meta-analyses pooling multi-trial data. Scoping reviews ( ) contextualize results by mapping biases, such as differences in patient stratification or dosing regimens .
Q. What experimental design considerations are critical for minimizing confounding variables in this compound trials?
Randomized controlled trials (RCTs) with double-blinding and block randomization reduce selection bias. For example, in a 2025 study, confounding factors like prior therapy exposure were controlled via exclusion criteria. Adaptive designs (e.g., Bayesian methods) allow real-time adjustments to dosing based on interim pharmacokinetic data .
Q. How should researchers address discrepancies between preclinical and clinical data on this compound’s mechanism of action?
Discrepancies may arise from interspecies metabolic differences or off-target effects. Utilize translational models like humanized mice or 3D organoids. Pharmacodynamic studies using PET imaging or receptor autoradiography can bridge in vitro findings to human outcomes .
Q. What statistical approaches are optimal for analyzing this compound’s progression-free survival (PFS) data in heterogeneous cohorts?
Cox proportional hazards models adjust for covariates (e.g., age, tumor burden). In the 2025 trial, a hazard ratio of 0.62 (p=0.0004) for PFS was calculated using stratified Kaplan-Meier curves. Sensitivity analyses (e.g., competing risks models) account for censored data .
Methodological Frameworks
How can the PICOT framework structure research questions for this compound studies?
- P opulation: Patients with specific receptor-positive malignancies.
- I ntervention: this compound at 10 mg/m² IV.
- C omparator: Standard-of-care agents (e.g., PD-1 inhibitors).
- O utcome: 6-month PFS rates.
- T ime: 12-month follow-up. This structure ensures clarity and alignment with clinical relevance .
Q. What strategies enhance reproducibility in this compound’s in vitro assays?
Standardize cell lines (e.g., ATCC authentication), use positive/negative controls, and predefine acceptance criteria for receptor inhibition thresholds. Open-access platforms like Zenodo allow sharing of raw data and analytical pipelines .
Q. How do scoping reviews strengthen the interpretation of this compound’s mixed efficacy outcomes?
Scoping reviews map evidence gaps (e.g., understudied populations) and synthesize heterogeneous data (e.g., conflicting PFS results). They inform hypotheses for systematic reviews or secondary analyses, particularly when reconciling preclinical and clinical findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
